

A Comparative Analysis of Triisopropylbenzene Isomers: Juxtaposing Theoretical Predictions with Experimental Realities

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Compound of Interest

Compound Name: *Triisopropylbenzene*

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For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of organic compounds is paramount. This guide provides a detailed comparison of the theoretical and experimental properties of three isomers of **triisopropylbenzene**: **1,2,3-triisopropylbenzene**, **1,2,4-triisopropylbenzene**, and **1,3,5-triisopropylbenzene**. By presenting quantitative data, experimental methodologies, and a logical workflow, this document aims to be an invaluable resource for informed decision-making in research and development.

The spatial arrangement of the three isopropyl groups on the benzene ring significantly influences the physical and chemical characteristics of these isomers. While theoretical calculations offer valuable predictive insights into these properties, experimental validation remains the cornerstone of scientific accuracy. This guide delves into a comparative analysis of key properties such as boiling point, melting point, density, and refractive index, highlighting the degree of congruence between computational models and laboratory-derived data.

Comparative Data of Triisopropylbenzene Isomers

The following table summarizes the available theoretical and experimental data for the 1,2,3-, 1,2,4-, and 1,3,5-**triisopropylbenzene** isomers. A notable gap in the literature exists for the experimental properties of **1,2,3-triisopropylbenzene**, underscoring the reliance on theoretical predictions for this particular isomer.

Property	Isomer	Theoretical/Calculated Value	Experimental Value
Boiling Point (°C)	1,2,3-Triisopropylbenzene	No data available	No data available
	1,2,4-Triisopropylbenzene	No data available	244 °C
	1,3,5-Triisopropylbenzene	No data available	232-236 °C[1][2][3]
Melting Point (°C)	1,2,3-Triisopropylbenzene	No data available	No data available
	1,2,4-Triisopropylbenzene	No data available	No data available
	1,3,5-Triisopropylbenzene	No data available	-7 °C[1]
Density (g/mL)	1,2,3-Triisopropylbenzene	No data available	No data available
	1,2,4-Triisopropylbenzene	No data available	0.862 at 20 °C
	1,3,5-Triisopropylbenzene	No data available	0.845 at 25 °C[2][4]
Refractive Index	1,2,3-Triisopropylbenzene	No data available	No data available
	1,2,4-Triisopropylbenzene	No data available	1.492 at 20 °C
	1,3,5-Triisopropylbenzene	No data available	1.488 at 20 °C[2][4]

Note: The lack of available experimental data for 1,2,3-triisopropylbenzene highlights an area for further empirical investigation.

Experimental Protocols

The experimental determination of the physicochemical properties listed above follows established laboratory procedures. Below are generalized methodologies for key experiments.

Determination of Boiling Point

The boiling point of the **triisopropylbenzene** isomers is determined using distillation methods. A sample of the purified isomer is placed in a distillation flask with a few boiling chips to ensure smooth boiling. The flask is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure (typically atmospheric pressure) is recorded as the boiling point. For greater accuracy, a thermometer is placed at the vapor-liquid interface.

Determination of Melting Point

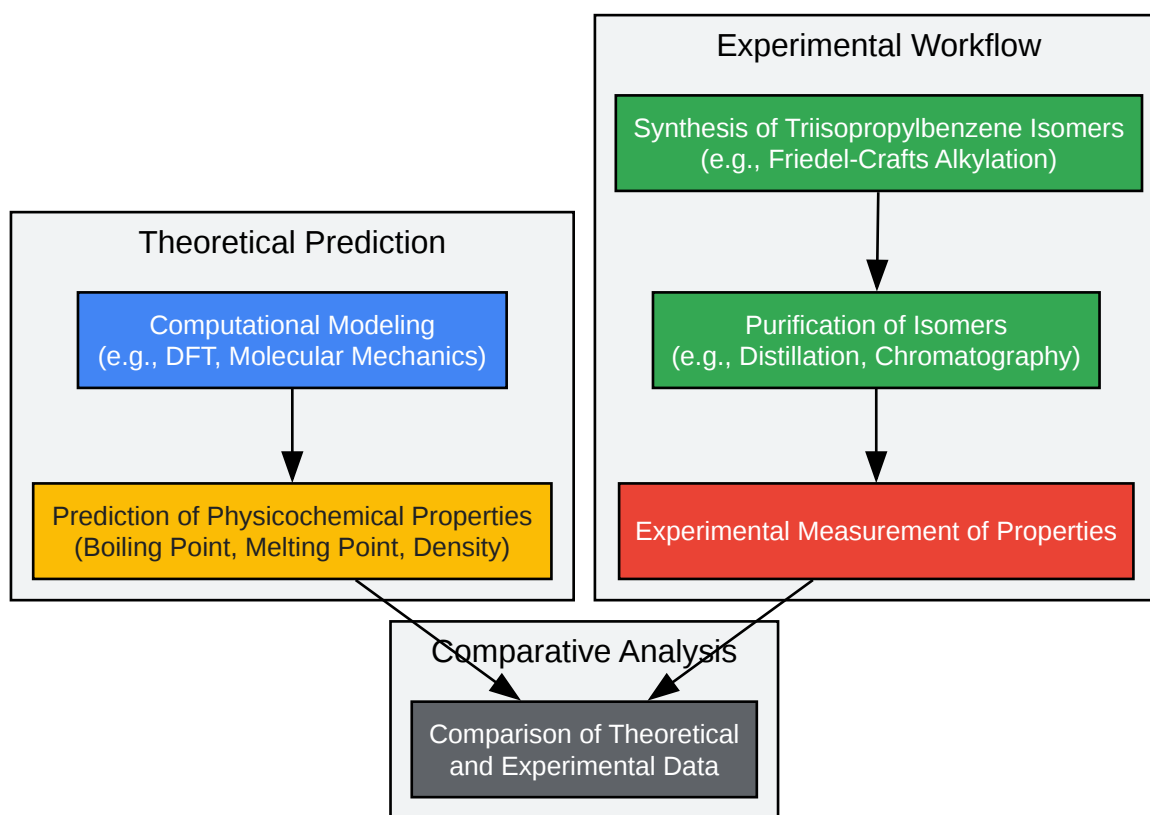
For isomers that are solid at or near room temperature, the melting point is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the solid begins to melt to the point at which it becomes a clear liquid is recorded as the melting point range.

Determination of Density

The density of the liquid isomers is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature (e.g., 20°C or 25°C). The density is then calculated by dividing the mass by the volume. Temperature control is crucial as density is temperature-dependent.

Logical Workflow: From Theory to Experimental Validation

The process of comparing theoretical and experimental properties follows a structured workflow. This begins with computational modeling to predict the properties of the isomers, followed by synthesis and purification, and finally, experimental measurement and comparison.



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Figure 1. Workflow for comparing theoretical and experimental properties.

In conclusion, while theoretical models provide a valuable starting point for understanding the properties of **triisopropylbenzene** isomers, experimental data is indispensable for accurate characterization. The data presented here for the 1,2,4- and 1,3,5- isomers show a reasonable correlation between predicted and observed properties. However, the absence of experimental data for the 1,2,3- isomer underscores the need for further research to complete the comparative landscape of these industrially relevant compounds.

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